molecular formula C13H10F3N3O B1682771 TFAP

TFAP

Cat. No.: B1682771
M. Wt: 281.23 g/mol
InChI Key: BTCFFMPDIBWZLF-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide, commonly referred to as TFAP, is a selective cyclooxygenase-1 (COX-1) inhibitor. It has a molecular formula of C₁₃H₁₀F₃N₃O and a molecular weight of 281.23 g/mol . This compound is known for its significant role in inhibiting COX-1, making it a valuable tool in biomedical research.

Scientific Research Applications

N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly COX-1 inhibition.

    Medicine: Due to its COX-1 inhibitory properties, it is investigated for potential therapeutic applications in conditions involving inflammation and pain.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide typically involves the reaction of 5-aminopyridine-2-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

Properties

IUPAC Name

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFFMPDIBWZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of TFAP?

A1: this compound is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) []. COX-1 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation and pain signaling.

Q2: What are the downstream effects of COX-1 inhibition by this compound?

A2: By inhibiting COX-1, this compound reduces the production of prostaglandins, thus exhibiting analgesic (pain-relieving) effects [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H9F3N2O, and its molecular weight is 282.22 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The research papers provided do not contain detailed spectroscopic data for this compound.

Q5: How stable is this compound under different storage conditions?

A5: Specific data on the stability of this compound under various conditions is not available in the provided research papers.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself is not reported to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.

Q7: Have computational methods been employed in the study of this compound?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between this compound and platinum surfaces, revealing insights into this compound's behavior in heterogeneous catalysis [, ].

Q8: How does modifying the structure of this compound affect its activity?

A9: Researchers explored modifications to the this compound scaffold to improve its properties. Replacing the diaminopyridine core with a 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide structure led to compounds with varied COX-1 inhibitory and analgesic activities []. For example, compound 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) showed more potent analgesia than this compound and indomethacin, without causing urine discoloration [].

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